Product packaging for 1-Ethylazetidine-3-carboxylic acid(Cat. No.:CAS No. 106887-13-2)

1-Ethylazetidine-3-carboxylic acid

Cat. No.: B1529683
CAS No.: 106887-13-2
M. Wt: 129.16 g/mol
InChI Key: IQSLFTXFNOGVKK-UHFFFAOYSA-N
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Description

Contextual Significance of Azetidine (B1206935) Scaffolds in Synthetic Chemistry

The importance of azetidine scaffolds in synthetic chemistry stems from their distinct characteristics as strained ring systems, which impart unique reactivity and conformational properties. nih.govnih.govrsc.orgacs.orgyoutube.com

Role of Four-Membered Nitrogen Heterocycles as Strained Ring Systems

Azetidines are analogues of cyclobutane (B1203170) and possess significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a key driver of their reactivity. nih.govnih.govrsc.orgacs.org While less strained than the highly reactive three-membered aziridines, they are considerably more reactive than their five-membered pyrrolidine (B122466) counterparts. rsc.org This intermediate reactivity allows for easier handling while still enabling unique chemical transformations that can be initiated under specific conditions. rsc.org The presence of a nitrogen atom within the four-membered ring also introduces polarity, further influencing the molecule's properties and making it a privileged motif in medicinal chemistry. rsc.org

Conformational Constraints and Reactivity Profiles of Azetidines

The four-membered ring of azetidine is not planar and exists in puckered conformations. youtube.com This conformational rigidity is a key feature that medicinal chemists exploit. nih.gov The ring's strain makes it susceptible to ring-opening reactions, which can be controlled by the nature of substituents on the azetidine ring and the reaction conditions. youtube.commagtech.com.cn These reactions are often regioselective, with nucleophiles typically attacking the carbon atoms adjacent to the nitrogen. magtech.com.cn The electronic effects of substituents play a crucial role in directing the outcome of these reactions. magtech.com.cn Furthermore, the nitrogen atom can be readily N-alkylated or N-acylated, providing a convenient handle for further functionalization. youtube.com

The Compound: 1-Ethylazetidine-3-carboxylic Acid as a Research Target

Within the diverse family of azetidines, this compound has emerged as a compound of interest for researchers.

Structural Framework and Synthetic Interest

This compound features a central azetidine ring substituted with an ethyl group at the nitrogen atom (position 1) and a carboxylic acid group at position 3. The presence of these two functional groups on the strained four-membered ring makes it a versatile building block in organic synthesis. The carboxylic acid moiety can be readily converted into a variety of other functional groups, while the tertiary amine provides a site for further chemical modification. The synthesis of such substituted azetidines can be challenging due to the inherent ring strain, making the development of efficient synthetic routes an active area of research. ub.bw

Overview of Academic Research Trajectories

Academic research involving azetidines, including structures related to this compound, has followed several key trajectories. A significant focus has been on the development of novel synthetic methodologies to access these strained rings with diverse substitution patterns. nih.govnih.govrsc.orgrsc.org This includes intramolecular cyclizations, cycloaddition reactions, and the functionalization of pre-existing azetidine rings. rsc.orgub.bw Another major research avenue is the exploration of the reactivity of azetidines, particularly their ring-opening and ring-expansion reactions, to generate a wider range of heterocyclic compounds. youtube.commagtech.com.cnub.bw Furthermore, the unique conformational constraints of the azetidine ring have made it an attractive scaffold for creating peptidomimetics and other biologically active molecules. ub.bw The study of compounds like this compound contributes to the fundamental understanding of how the azetidine framework can be utilized to create molecules with specific three-dimensional structures and chemical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B1529683 1-Ethylazetidine-3-carboxylic acid CAS No. 106887-13-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-7-3-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSLFTXFNOGVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for 1 Ethylazetidine 3 Carboxylic Acid and Its Precursors

Strategic Retrosynthesis of the 1-Ethylazetidine-3-carboxylic Acid Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. This approach reveals the key bond formations and strategic considerations necessary for the synthesis of this compound.

Disconnection Approaches for Azetidine (B1206935) Ring Formationrsc.orgresearchgate.netrsc.orgnsf.gov

The primary challenge in synthesizing this compound lies in the formation of the azetidine ring. Several disconnection strategies can be envisioned, primarily focusing on the intramolecular cyclization of acyclic precursors. The most common and effective disconnections involve breaking one of the carbon-nitrogen bonds or a carbon-carbon bond of the azetidine core.

A logical C-N bond disconnection points to an acyclic precursor containing a nitrogen atom and a suitable leaving group at the γ-position. This leads to precursors such as 3-halo- or 3-tosyloxy-propanamine derivatives. The subsequent intramolecular nucleophilic substitution by the amine facilitates ring closure. Another viable C-N disconnection strategy involves the intramolecular hydroamination of an unsaturated amine, catalyzed by a transition metal.

A C-C bond disconnection is also a plausible, albeit less common, approach. This could involve a [2+2] cycloaddition reaction between an imine and a ketene (B1206846) or a related species. However, controlling the regioselectivity and stereoselectivity of such reactions can be challenging.

Introduction of the 1-Ethyl and 3-Carboxylic Acid Functionalities

The retrosynthetic analysis must also account for the introduction of the ethyl group on the nitrogen atom and the carboxylic acid group at the 3-position of the azetidine ring. These functionalities can be introduced either before or after the formation of the azetidine ring.

Pre-cyclization Functionalization: In this approach, the ethyl and carboxylic acid (or its precursor, such as an ester or nitrile) groups are already present in the acyclic precursor. For instance, starting with a suitably substituted malonic ester, one can introduce the necessary functionalities before the cyclization step. A process for synthesizing azetidine-3-carboxylic acid involves the triflating of diethyl bis(hydroxymethyl)malonate, followed by intramolecular cyclization with an amine. google.com

Post-cyclization Functionalization: Alternatively, a pre-formed azetidine core can be functionalized. The nitrogen of a secondary azetidine can be ethylated using an appropriate ethylating agent. The carboxylic acid group can be introduced at the 3-position through various methods, such as the carboxylation of an organometallic intermediate or the oxidation of a suitable precursor. For example, N-benzyl-3-cyanoazetidine can be converted to N-benzylazetidine-3-carboxylic acid methyl ester, which is then hydrolyzed to the free acid. google.comgoogleapis.com

Establishment of the Azetidine Ring System

The construction of the strained four-membered azetidine ring is the cornerstone of the synthesis of this compound. Intramolecular cyclization protocols are the most widely employed and reliable methods for this purpose.

Intramolecular Cyclization Protocolsrsc.orgresearchgate.netrsc.orgnsf.gov

Intramolecular cyclization reactions offer a direct and efficient pathway to the azetidine ring system. These methods typically involve the formation of a carbon-nitrogen bond within an acyclic precursor, driven by the proximity of the reacting functional groups.

A prevalent and robust method for azetidine ring formation is the base-promoted intramolecular cyclization of γ-amino halides or γ-amino sulfonates. In this approach, a strong base is used to deprotonate the amine, generating a more nucleophilic species that readily attacks the electrophilic carbon bearing a leaving group (e.g., halogen, tosylate, mesylate). frontiersin.orgnih.gov This intramolecular SN2 reaction leads to the formation of the azetidine ring.

The efficiency of this cyclization is influenced by several factors, including the nature of the leaving group, the choice of the base, and the reaction conditions. The use of N-trityl or N-dimethoxytrityl protected 3-halopropylamines, followed by cyclization and deprotection, provides an efficient route to azetidines. researchgate.netresearchgate.net

Table 1: Examples of Base-Promoted Azetidine Synthesis

PrecursorBaseSolventProductYield (%)Reference
N-Trityl-3-chloropropylamineNaHDMFN-TritylazetidineHigh researchgate.net
N-Benzhydryl-3-bromopropylamineK₂CO₃AcetonitrileN-BenzhydrylazetidineGood rsc.org
Diethyl 2-(bromomethyl)-2-(ethylaminomethyl)malonateNaOEtEthanolDiethyl 1-ethylazetidine-3,3-dicarboxylateModerateN/A

Thermal isomerization reactions provide an alternative pathway for the synthesis of azetidines, often from isomeric aziridine (B145994) precursors. rsc.org In some cases, the kinetically favored product of a reaction is a three-membered aziridine ring, which can then be thermally rearranged to the thermodynamically more stable four-membered azetidine ring. rsc.org

For instance, the base-promoted cyclization of certain dibromo amino esters can initially yield aziridines, which then isomerize to the corresponding azetidines upon heating. rsc.org Similarly, room temperature iodocyclization of homoallylamines can produce 2-(iodomethyl)azetidine derivatives, which can then be thermally isomerized to pyrrolidines at higher temperatures, highlighting the delicate balance in these ring systems. researchgate.netdissertation.com

While not as universally applicable as base-promoted cyclizations, thermal isomerization can be a useful strategy in specific synthetic contexts where the corresponding aziridine is readily accessible.

Intermolecular Cycloaddition Reactions (e.g., [2+2] Photocycloaddition)

Intermolecular [2+2] photocycloaddition reactions represent a direct and efficient pathway for the synthesis of the four-membered azetidine core. nih.gov These reactions involve the light-induced union of two unsaturated components, typically an imine or its equivalent and an alkene, to form the saturated heterocyclic ring in a single step. rsc.org This approach is atom-economical and can rapidly generate molecular complexity. researchgate.netresearchgate.net Recent advancements have focused on using visible light and photocatalysts, making these reactions milder and more broadly applicable. nih.govspringernature.com

The aza Paternò-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to yield an azetidine. researchgate.netrsc.org This reaction is a powerful tool for constructing functionalized azetidines, though its application has historically been limited by competing reaction pathways, such as the E/Z isomerization of the imine upon photoexcitation. rsc.orgnih.gov

To overcome these limitations, modern protocols often employ strategies to favor the cycloaddition pathway. One successful approach involves the use of cyclic imine equivalents or specific substrates that have a higher propensity for cycloaddition. nih.gov A significant breakthrough has been the development of visible-light-mediated aza Paternò-Büchi reactions. nih.govresearchgate.net For instance, researchers have utilized the triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates, which can be accessed via energy transfer from an iridium photocatalyst. nih.govresearchgate.net This method allows for the [2+2] cycloaddition with a wide variety of alkenes under mild conditions, producing highly functionalized azetidines that can be subsequently converted to the desired products. nih.gov Recent studies in 2024 have further expanded this methodology to include acyclic oximes by carefully matching the frontier molecular orbital energies of the alkene and oxime components, thereby promoting the desired cycloaddition over competing alkene dimerization. nih.gov

The general mechanism for a photocatalyzed aza Paternò-Büchi reaction is depicted below:

Step 1: A photosensitizer (e.g., an Iridium complex) absorbs visible light and reaches an excited state.

Step 2: The excited photosensitizer transfers its energy to the imine or oxime substrate (triplet energy transfer).

Step 3: The resulting triplet-state imine/oxime reacts with a ground-state alkene in a [2+2] cycloaddition.

Step 4: The reaction yields the azetidine ring structure.

This strategy has been shown to be effective for a broad scope of alkenes, providing a versatile route to azetidine scaffolds that are precursors to compounds like this compound. nih.gov

The Staudinger cycloaddition, a reaction between a ketene and an imine, is a classic and highly effective non-photochemical method for synthesizing β-lactams (azetidin-2-ones). mdpi.comwikipedia.org These β-lactams are valuable precursors to azetidines like this compound, as the ketone functionality can be reduced to a methylene (B1212753) group. acs.orgmagtech.com.cn

The reaction proceeds via a formal [2+2] cycloaddition, typically through a stepwise mechanism involving a zwitterionic intermediate. organic-chemistry.org The stereochemical outcome (cis or trans) of the β-lactam can be influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org For the synthesis of precursors to this compound, an appropriate imine (e.g., one derived from ethylamine) would be reacted with a ketene bearing a protected carboxylic acid equivalent.

Table 1. Overview of Staudinger Cycloaddition for β-Lactam Synthesis
Reactant 1 (Imine)Reactant 2 (Ketene Source)Key ConditionsProductRef.
N-Aryl IminesAcid Chlorides + Tertiary AmineLow TemperatureMonocyclic β-Lactams mdpi.com
Chiral IminesDiketeneDiastereoselectiveChiral 3-Acetyl-β-Lactams researchgate.net
Imines from EpoxyaldehydesVarious KetenesDiastereoselectiveChiral β-Lactams researchgate.net

The synthesis often involves the in situ generation of the ketene from an acyl chloride and a tertiary amine. mdpi.com This versatile method allows for the construction of a wide array of substituted β-lactams, which can then be elaborated into the target azetidine. researchgate.netresearchgate.net

Stereocontrolled Synthesis of this compound Derivatives

Controlling the stereochemistry at positions 2 and 3 of the azetidine ring is critical, as the biological activity of such compounds is often dependent on their specific 3D arrangement. Enantioselective and diastereoselective methods are employed to construct the azetidine ring with high stereocontrol.

The direct, catalytic, and enantioselective synthesis of azetidines, particularly those with multiple stereocenters, represents a significant challenge. nih.gov Traditional methods often relied on using substrates with pre-existing chirality. nih.gov However, modern approaches focus on the direct difunctionalization of achiral precursors. For example, a copper-catalyzed enantioselective boryl allylation of azetines has been developed to install two different functional groups across the double bond, creating two new stereogenic centers with high enantioselectivity and diastereoselectivity. nih.gov

Another strategy involves the stereocontrolled synthesis of azetidine-2,3-dicarboxylic acids, which are close analogs of the target compound. In one approach, (R)-phenylglycinol was used as a source of chirality to prepare a cyano azetidine intermediate, which was then converted to the dicarboxylic acid derivative without epimerization. nih.gov Such methods provide access to specific stereoisomers, which is essential for studying structure-activity relationships.

Chiral auxiliaries are recoverable stereogenic groups temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org This strategy is well-established in asymmetric synthesis. For azetidines, chiral auxiliaries like (S)-1-phenylethylamine have been used as both the nitrogen source and the stereocontrolling element in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org More recently, tert-butanesulfinamide has emerged as a highly effective chiral auxiliary for the general and scalable synthesis of C2-substituted azetidines, providing high diastereoselectivity and allowing access to either enantiomer of the product. acs.org

Organocatalysis, the use of small organic molecules to catalyze reactions, has also become a powerful tool for the enantioselective synthesis of heterocycles. nih.gov Organocatalytic methods have been developed for the synthesis of C2-functionalized azetidines starting from simple aldehydes. nih.gov For instance, an enantioselective α-chlorination of an aldehyde, followed by reductive amination and subsequent intramolecular cyclization, affords chiral azetidines with high enantiomeric excess. nih.gov Similarly, thiourea (B124793) and squaramide organocatalysts have been used in the asymmetric synthesis of α-azetidinyl alkyl halides, creating a tetrasubstituted chiral center with high enantioselectivity. nih.gov These halogenated products are versatile intermediates for further functionalization.

Table 2. Examples of Stereocontrolled Azetidine Synthesis
MethodCatalyst/AuxiliaryKey FeatureProduct TypeRef.
OrganocatalysisProline-derived catalystEnantioselective α-chlorinationC2-Alkyl Azetidines nih.gov
Chiral Auxiliarytert-ButanesulfinamideDiastereoselective cyclizationC2-Substituted Azetidines acs.org
OrganocatalysisThiourea/SquaramideAsymmetric Michael additionα-Azetidinyl Alkyl Halides nih.gov
Metal CatalysisCu/BisphosphineEnantioselective boryl allylation2,3-Disubstituted Azetidines nih.gov

Late-Stage Functionalization for this compound Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing chemical groups into a complex molecule, such as a pre-formed azetidine ring, at a late point in the synthetic sequence. nih.gov This approach avoids the need for de novo synthesis for each new analog and allows for the rapid exploration of structure-activity relationships.

For a molecule like this compound, LSF could be envisioned in several ways. One could start with a pre-formed azetidine-3-carboxylic acid scaffold and introduce the N-ethyl group in a final step. Palladium-catalyzed C-H activation is a prominent LSF technique that could potentially be used to functionalize the azetidine ring directly, although this can be challenging on the strained ring itself. rsc.orgorganic-chemistry.org

A more practical approach combines C-H activation with other transformations. For example, a modular sequence involving the C-H activation of a simple carboxylic acid precursor, followed by a decarboxylative cross-coupling, can provide vicinally difunctionalized products with high stereocontrol. nih.gov This strategy could be adapted to build up the functionalized carbon backbone required for the azetidine ring before cyclization. Another LSF-type approach involves the functionalization of a pre-existing, simpler azetidine. For example, the ring opening of photochemically generated azetidinols can be used to introduce new functional groups, leveraging the ring strain to drive the reaction. beilstein-journals.org While not a direct functionalization of the final ring, this "build and release" strategy embodies the LSF principle of modifying a core structure to achieve molecular diversity. beilstein-journals.org

C-H Activation and Functionalization Strategies

Directly converting carbon-hydrogen (C-H) bonds into carbon-carbon or carbon-heteroatom bonds represents a powerful and atom-economical synthetic strategy. In the context of azetidine chemistry, C-H activation allows for the late-stage functionalization of the heterocyclic core, providing access to a diverse range of derivatives that would be difficult to prepare otherwise. nih.gov

The application of directing groups has become a cornerstone of C-H activation, guiding a catalyst to a specific C-H bond. nih.gov For instance, carboxylic acids and their derivatives can serve as effective directing groups for palladium-catalyzed C-H activation reactions. nih.gov This approach enables the introduction of aryl groups at positions adjacent to the directing group. While direct C-H activation on this compound itself is not extensively documented, the principles have been demonstrated on related saturated heterocyclic cores. A modular sequence involving directed C-H activation followed by another transformation can provide access to highly functionalized scaffolds. nih.gov

Recent research has highlighted the use of photoredox catalysis for the C-H functionalization of azines, which are nitrogen-containing aromatic heterocycles. nih.gov These methods often involve the generation of radical intermediates that can add to the heterocyclic ring. nih.gov For example, alkyl radicals generated from carboxylic acids can be used to alkylate azines in Minisci-type reactions. nih.gov This logic of generating and utilizing radical intermediates is a growing area in the functionalization of various heterocycles.

A notable application involved a palladium-catalyzed intramolecular γ-C(sp³)–H amination for synthesizing functionalized azetidines, showcasing the power of C-H activation in forming the strained ring itself. rsc.org This strategy underscores the potential for creating the azetidine skeleton through efficient, catalyst-driven C-H functionalization pathways.

Table 1: Examples of C-H Activation Strategies for Heterocycles

Catalyst System Reactant Type Transformation Relevance to Azetidine Synthesis
Pd(OAc)₂ / AgOAc Carboxylic acid derivatives Directed C-H arylation Demonstrates functionalization of heterocyclic cores. nih.gov
Ir(III) photocatalyst 2-Isoxazoline-3-carboxylates [2+2] cycloaddition Forms azetidine rings via C-H bond involvement in a broader sense. rsc.org
Palladium(II) Aliphatic amines Intramolecular γ-C(sp³)–H amination Direct synthesis of the azetidine ring. rsc.org

Cross-Coupling Reactions on Azetidine Scaffolds

Cross-coupling reactions are fundamental tools for creating C-C and C-heteroatom bonds, and their application to azetidine scaffolds has significantly expanded the accessibility of substituted derivatives. These reactions typically involve coupling an organometallic reagent with an organic halide or triflate in the presence of a metal catalyst.

A significant advancement has been the development of an iron-catalyzed cross-coupling protocol for reacting 3-iodoazetidines with a wide range of Grignard reagents. rsc.orgrsc.org This method is advantageous as it avoids the often more expensive and toxic palladium catalysts. The reaction has been shown to be effective for aryl, heteroaryl, vinyl, and alkyl Grignard reagents, affording the corresponding 3-substituted azetidines in good to excellent yields. rsc.orgrsc.org This approach was utilized in a formal synthesis of a pharmacologically active molecule, demonstrating its practical utility. rsc.org

In addition to iron, nickel and copper-based catalytic systems have also proven effective. A nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling has been reported for reacting benzoylated 1-azabicyclo[1.1.0]butane (ABB) with boronic acids. nih.gov This reaction proceeds through a strain-release mechanism, opening the bicyclic system to form a functionalized azetidine. nih.gov Similarly, Hiyama cross-coupling reactions using a palladium catalyst can couple 3-iodoazetidine (B8093280) with arylsilanes. organic-chemistry.org

Table 2: Summary of Cross-Coupling Reactions on Azetidine Scaffolds

Catalyst Coupling Partners Reaction Type Key Features
Iron (Fe) 3-Iodoazetidine + Grignard Reagents (Aryl, Vinyl, Alkyl) Iron-Catalyzed Cross-Coupling Mild, efficient, avoids palladium, broad scope. rsc.orgrsc.org
Nickel (Ni) Benzoylated ABB + Boronic Acids Suzuki Cross-Coupling Utilizes strain-release of a stable precursor; forms quaternary centers. nih.gov
Palladium (Pd) 3-Iodoazetidine + Arylsilanes Hiyama Cross-Coupling Provides access to 3-arylazetidines under mild conditions. organic-chemistry.org

Sustainable and Green Synthetic Approaches for Azetidine Compounds

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing the design of synthetic routes for pharmaceuticals and their intermediates. unibo.itresearchgate.net

Catalytic Methods and Atom Economy

Catalysis is a cornerstone of green chemistry. The use of catalysts, even in small amounts, can accelerate reactions, enable reactions at lower temperatures, and increase selectivity, thereby reducing energy consumption and the formation of byproducts. ontosight.ai Metal-catalyzed synthesis, using elements like palladium or copper, can significantly improve the efficiency of azetidine synthesis. ontosight.ai The development of iron-catalyzed cross-couplings is a prime example of moving towards more earth-abundant and less toxic catalysts. rsc.org

Atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a key metric in green synthesis. researchgate.net Reactions like cycloadditions and C-H functionalizations are inherently more atom-economical than multi-step classical syntheses that involve protecting groups and generate stoichiometric waste. The development of biocatalytic methods, using enzymes or whole microorganisms, represents a frontier in green synthesis. ontosight.ai For instance, a sustainable and green route for producing L-azetidine-2-carboxylic acid in Escherichia coli has been developed through metabolic engineering. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis

Flow chemistry and microwave-assisted synthesis are enabling technologies that contribute to greener chemical processes by offering enhanced control, efficiency, and safety. bohrium.comunimi.it

Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes and often leads to higher yields and product purities compared to conventional heating. researchgate.netnih.gov This is due to efficient and uniform heating of the reaction mixture. A notable example is the synthesis of simple azetidines via the cyclization of 3-(ammonio)propyl sulfates in water, a process significantly accelerated by microwave irradiation. researchgate.net

Flow chemistry, where reactants are continuously pumped through a reactor, offers precise control over reaction parameters like temperature, pressure, and mixing. uniba.it This technology is particularly well-suited for handling highly reactive or unstable intermediates, which are often encountered in azetidine synthesis. For example, the generation of lithiated azetidine intermediates, which typically requires very low temperatures in batch processes, can be managed at higher temperatures under continuous flow conditions. uniba.it This not only improves safety but also allows for the use of greener solvents like cyclopentyl methyl ether (CPME). uniba.it The combination of microwave heating and flow chemistry is an active area of research, promising further improvements in green synthesis. bohrium.com

Table 3: Comparison of Advanced Synthesis Technologies

Technology Principle Advantages for Azetidine Synthesis
Microwave-Assisted Synthesis Rapid, uniform heating via microwave irradiation. nih.gov Drastically reduced reaction times, higher yields, improved purity. researchgate.netnih.gov

| Flow Chemistry | Continuous pumping of reagents through a microreactor. uniba.it | Precise control, enhanced safety, ability to handle unstable intermediates at higher temperatures. uniba.it |


Iii. Chemical Reactivity and Transformations of 1 Ethylazetidine 3 Carboxylic Acid

Reactivity Governed by Ring Strain in Azetidines

The reactivity of azetidines is largely influenced by their significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the more stable, less reactive pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain makes the azetidine (B1206935) ring prone to cleavage of the C-N sigma bond, providing a pathway for various functionalization reactions. rsc.org While the ring is strained, it is notably more stable than aziridines, which allows for easier handling while still offering unique reactivity under appropriate conditions. rsc.orgresearchwithrutgers.comresearchgate.net The presence of the nitrogen atom within this strained four-membered scaffold also imparts distinct properties and reactivity. researchgate.net

The strain within the azetidine ring makes it susceptible to ring-opening reactions, which can proceed through several mechanisms. nih.gov These reactions often require activation, for instance, through the use of Lewis acids or by converting the azetidine into a quaternary ammonium (B1175870) salt. magtech.com.cn The ring-opening can be initiated by nucleophilic attack, leading to the cleavage of a carbon-nitrogen bond. magtech.com.cnresearchgate.net In some cases, intramolecular ring-opening can occur, where a pendant functional group on a substituent attacks the azetidine ring. nih.gov For example, N-substituted azetidines with a pendant amide group have been shown to undergo acid-mediated intramolecular ring-opening. nih.gov The rate of such decomposition is sensitive to pH, with faster rates observed at lower pH, suggesting that protonation of the azetidine nitrogen precedes the ring-opening step. nih.gov

The stability of the azetidine ring and its susceptibility to ring-opening is influenced by the nature of its substituents. For instance, expanding the strained four-membered ring to a five-membered pyrrolidine (B122466) ring results in a more stable analogue. nih.gov The regioselectivity of ring-opening reactions in unsymmetrically substituted azetidines is a key consideration. magtech.com.cn

Azetidine ring-opening reactions can proceed via both nucleophilic and electrophilic pathways. Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cnresearchgate.net In these reactions, a nucleophile attacks one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of the C-N bond. The regioselectivity of this attack is influenced by both electronic and steric factors. magtech.com.cn For azetidines with unsaturated substituents at the 2-position, such as aryl or carboxylate groups, nucleophilic attack often occurs at the carbon atom bearing the substituent. magtech.com.cn This is because these groups can stabilize the transition state or intermediate formed during the reaction through conjugation. magtech.com.cn Lewis acid catalysis is often employed to facilitate these reactions. iitk.ac.in

Electrophilic attack on the azetidine nitrogen can also initiate reactions. For instance, protonation of the nitrogen in an acidic medium can make the ring more susceptible to nucleophilic attack. nih.gov Furthermore, the generation of N-Boc-2-lithio-2-azetine allows for trapping with various electrophiles, providing a route to 2-substituted 2-azetines. nih.gov This demonstrates the ability of the azetidine ring to be manipulated through electrophilic pathways, leading to further functionalization.

Transformations of the Azetidine Nitrogen in 1-Ethylazetidine-3-carboxylic Acid

The nitrogen atom in this compound is a key site for chemical transformations. Its nucleophilic character allows for reactions such as N-alkylation and N-acylation, while its ability to be quaternized opens up further reactive pathways.

The nitrogen of the azetidine ring can react with alkylating and acylating agents. N-alkylation introduces an additional alkyl group onto the nitrogen, while N-acylation introduces an acyl group. These reactions can be influenced by the steric and electronic properties of both the azetidine substrate and the electrophile. In some cases, the reaction of an azetidine with a chloroformate can lead to either dealkylation or a ring-opened product. ambeed.com The acylation of amines, a related reaction, can be catalyzed by acids like acetic acid, using esters as the acyl source. semanticscholar.orgrsc.org

Table 1: Examples of N-Acylation and N-Alkylation Related Reactions

Reactants Reagent/Catalyst Product Type Reference
N-acylthiazolidinethione, Benzyl bromide Base S-alkylated product
Amines, Ethyl acetate/Butyl acetate Acetic acid (catalyst) Acetamide rsc.org

This table provides examples of related N-alkylation and N-acylation reactions to illustrate the general principles.

The azetidine nitrogen can be alkylated to form a quaternary azetidinium salt. This process of quaternization significantly activates the ring towards nucleophilic attack, making ring-opening reactions more facile. magtech.com.cndntb.gov.uanih.gov The resulting azetidinium ions are susceptible to ring-opening by a variety of nucleophiles, including halides, azide, acetate, and alkoxides. dntb.gov.uaresearchgate.net The regioselectivity of the ring-opening of these azetidinium salts is a subject of detailed study and is influenced by the substitution pattern on the ring. dntb.gov.uanih.gov For example, the nucleophilic ring-opening of 2-arylazetidine-2-carboxylic acid ester-derived tetraalkylammonium salts with halides has been demonstrated to yield tertiary alkyl halides. researchgate.net This highlights a pathway for transforming the cyclic azetidine structure into a functionalized linear amine. nih.gov

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of this compound offers another handle for chemical modification. Carboxylic acids can undergo a variety of standard transformations, such as esterification, amidation, and reduction. The reactivity of the carboxylic acid can be influenced by the presence of the adjacent azetidine ring.

The relative reactivity of carboxylic acid derivatives follows a general trend, with acyl phosphates being highly reactive and amides being less so. libretexts.org The carboxylic acid can be converted to more reactive intermediates, such as esters or activated esters (e.g., N-hydroxyphthalimide esters), to facilitate further reactions. beilstein-journals.org For example, N-(acyloxy)phthalimides can be used in radical tandem cyclization reactions. beilstein-journals.org The carboxylic acid moiety can also participate in coupling reactions to form amides, a common transformation in medicinal chemistry. Reagents like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to activate the carboxylic acid for coupling with amines. researchgate.net

Table 2: Common Reactions of the Carboxylic Acid Functional Group

Reaction Type Reagents Product
Esterification Alcohol, Acid catalyst Ester
Amidation Amine, Coupling agent (e.g., HOBt/DCC) Amide
Reduction Reducing agent (e.g., LiAlH4) Alcohol
Conversion to Acid Chloride Thionyl chloride (SOCl2) Acid Chloride

This table outlines general reactions applicable to the carboxylic acid group.

Esterification and Amidation Reactions

The carboxylic acid group is readily converted into esters and amides, which are crucial transformations for creating derivatives with modified properties or for peptide synthesis.

Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. youtube.com The reaction is reversible, and to favor the formation of the ester, excess alcohol can be used, or water can be removed as it is formed. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester. savemyexams.com

Amidation: The direct reaction of a carboxylic acid with an amine is often challenging because the basic amine can deprotonate the acidic carboxylic acid to form an unreactive carboxylate salt. pressbooks.pub To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are employed. pressbooks.pubthermofisher.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the corresponding amide. libretexts.org This method is fundamental in peptide synthesis.

TransformationReagentsProductNotes
EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)EsterReversible reaction (Fischer Esterification). libretexts.org
AmidationAmine (R'-NH₂), Coupling Agent (e.g., DCC, EDAC)AmideCoupling agent is required to activate the carboxylic acid. pressbooks.publibretexts.org

Decarboxylation and Reduction Strategies

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as weaker ones like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. chemguide.co.uk Lithium aluminum hydride (LiAlH₄) is the standard reagent for this purpose, typically used in a dry ether solvent, followed by an acidic workup. chemguide.co.uklibretexts.org The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol and cannot be isolated. libretexts.orgyoutube.com

StrategyReagentsProductKey Feature
DecarboxylationSoda Lime, Heat1-EthylazetidineThe -COOH group is replaced by a hydrogen atom. libretexts.org
Reduction1. Lithium Aluminum Hydride (LiAlH₄) 2. Acidic Workup (e.g., H₃O⁺)(1-Ethylazetidin-3-yl)methanolA strong reducing agent is required. chemguide.co.uklibretexts.org

Functionalization at the Azetidine Ring Carbons (C-2, C-3, C-4)

The azetidine ring itself can be chemically modified, allowing for the introduction of various functional groups and the synthesis of complex molecules.

The C-3 position, which bears the carboxylic acid, is a prime site for substitution. Synthetic strategies can be designed to introduce other functional groups at this position. For instance, studies on related compounds have shown the synthesis of 3-bromoazetidine-3-carboxylic acid derivatives. researchgate.net This bromo-substituted intermediate serves as a versatile precursor, enabling nucleophilic substitution reactions with a variety of nucleophiles, including those based on carbon, sulfur, oxygen, and nitrogen. researchgate.net This approach allows for the direct modification of the ring at the C-3 position, introducing diverse chemical functionalities.

The ability to functionalize both the carboxylic acid group and the azetidine ring makes this compound a valuable building block for creating complex molecular architectures. researchgate.net Derivatization of the carboxylic acid group is a common strategy to improve analytical detection or to link the molecule to other entities. nih.govvu.nl The functionalized azetidine ring provides a conformationally restricted scaffold, which is of significant interest in medicinal chemistry and for applications in the design of foldamers—polymers with a tendency to adopt a specific secondary structure. researchgate.net The combination of ring substitution and carboxylate modification provides a pathway to a wide array of novel, structurally complex molecules.

Radical Chemistry of Azetidine Carboxylic Acids

Carboxylic acids can participate in radical reactions. Under specific conditions, such as electrolysis or reaction with certain hypervalent iodine compounds, a carboxyl radical can be generated. libretexts.org This intermediate is often unstable and readily undergoes decarboxylation (loss of CO₂) to form a carbon-centered radical. libretexts.org In the case of this compound, this would lead to the formation of a radical centered at the C-3 position of the azetidine ring. This reactive intermediate could then engage in further radical reactions, such as hydrogen atom abstraction or addition to an unsaturated system, providing an alternative pathway for functionalization of the azetidine core.

Iv. Advanced Spectroscopic and Analytical Characterization of 1 Ethylazetidine 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of 1-Ethylazetidine-3-carboxylic acid in solution. By analyzing the interactions of atomic nuclei within a magnetic field, it is possible to map out the carbon skeleton and the placement of protons.

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each hydrogen and carbon atom, respectively. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus. oregonstate.edu Electronegative atoms, such as oxygen and nitrogen, deshield nearby nuclei, causing them to resonate at higher chemical shifts (downfield). chemguide.co.uk

In this compound, the protons on the azetidine (B1206935) ring and the ethyl group exhibit distinct signals. The protons on the carbon adjacent to the nitrogen atom (the ethyl CH₂) and the ring CH₂ groups are shifted downfield due to the nitrogen's electron-withdrawing effect. libretexts.org Similarly, the proton at the C3 position is deshielded by both the nitrogen and the adjacent carboxylic acid group. The carboxylic acid proton itself appears as a highly deshielded, often broad, singlet far downfield, typically above 10 ppm. libretexts.org

The ¹³C NMR spectrum shows distinct signals for each carbon atom. The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, appearing in the 160-185 ppm region. libretexts.org The carbons of the azetidine ring and the ethyl group attached to the nitrogen also experience significant deshielding and appear at characteristic chemical shifts. oregonstate.edu

Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
-COOH > 10.0 Broad Singlet
Azetidine C3-H 3.5 - 4.0 Multiplet
Azetidine C2/C4-H 3.0 - 3.8 Multiplet
Ethyl N-CH₂- 2.8 - 3.4 Quartet
Ethyl -CH₃ 1.0 - 1.5 Triplet

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C =O 165 - 185
Azetidine C 2/C 4 50 - 65
Ethyl N-C H₂- 50 - 60
Azetidine C 3 35 - 50
Ethyl -C H₃ 10 - 20

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the ¹H and ¹³C spectra and confirming the molecule's connectivity. osti.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the ethyl group's CH₂ and CH₃ protons. It would also reveal couplings between the C3 proton and the protons on the C2 and C4 positions of the azetidine ring, confirming their adjacency. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbon atoms they are attached to. sdsu.edu This allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton. For example, the proton signal identified as the ethyl CH₃ would show a cross-peak with the corresponding carbon signal in the 10-20 ppm range. sdsu.eduhmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two or three bonds. sdsu.edu HMBC is crucial for piecing together the entire molecular framework. Key correlations would include those between the ethyl CH₂ protons and the azetidine ring carbons (C2 and C4), and between the C3 proton and the carbonyl carbon of the carboxylic acid. These correlations confirm the position of the ethyl group on the nitrogen and the carboxylic acid on the C3 carbon of the ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and formula. libretexts.org

HRMS measures the mass-to-charge ratio with very high precision, allowing for the determination of the exact molecular formula of a compound. beilstein-journals.org For this compound (C₆H₁₁NO₂), the calculated monoisotopic mass is 129.07898 Da. An HRMS measurement confirming this exact mass would provide unambiguous evidence for the compound's elemental composition.

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing these fragmentation patterns provides valuable structural information. For this compound, several key fragmentation pathways can be predicted. libretexts.org

A common fragmentation for carboxylic acids is the loss of the carboxyl group (-COOH) as a neutral radical, resulting in a peak at M-45. libretexts.orgyoutube.com Another typical pathway involves alpha-cleavage, where bonds adjacent to the heteroatom break. This could lead to the loss of the ethyl group from the nitrogen atom. Fragmentation of the azetidine ring itself is also expected.

Predicted Mass Spectrometry Fragments for this compound

Fragmentation Pathway Fragment Structure Predicted m/z
Molecular Ion [M]⁺ [C₆H₁₁NO₂]⁺ 129
Loss of carboxyl group [M-COOH]⁺ [C₅H₁₀N]⁺ 84
Loss of ethyl group [M-CH₂CH₃]⁺ [C₄H₆NO₂]⁺ 100
Alpha-cleavage (loss of CH₃) [C₅H₈NO₂]⁺ 114
McLafferty-type rearrangement [C₄H₇NO₂]⁺ 101

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.orgresearchgate.net The absorption of specific frequencies of IR radiation or the scattering observed in Raman analysis corresponds to the vibrations of particular functional groups, making these methods excellent for functional group identification. uomustansiriyah.edu.iq

For this compound, the most prominent features in the IR spectrum would be:

A very broad and strong O-H stretching band from the carboxylic acid dimer, typically appearing in the 2500-3300 cm⁻¹ region. openstax.orgorgchemboulder.com

A sharp and intense C=O (carbonyl) stretching absorption between 1710-1760 cm⁻¹. openstax.org

C-H stretching vibrations from the alkyl portions of the molecule just below 3000 cm⁻¹.

A C-N stretching vibration for the tertiary amine within the azetidine ring.

C-O stretching and O-H bending vibrations also associated with the carboxylic acid group. orgchemboulder.com

Raman spectroscopy would also detect the C=O and C-N stretching modes, but it is often more sensitive to the symmetric vibrations of the carbon skeleton. ias.ac.inresearchgate.net

Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch (broad) 2500 - 3300
Carbonyl C=O Stretch (strong) 1710 - 1760
Alkyl C-H Stretch 2850 - 3000
Amine C-N Stretch 1020 - 1250
Carboxylic Acid C-O Stretch 1210 - 1320
Carboxylic Acid O-H Bend 1395 - 1440

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state, thereby establishing its absolute structure.

While specific crystallographic data for this compound is not publicly available in the Cambridge Structural Database (CSD), the crystal structure of the parent compound, azetidine-3-carboxylic acid, has been determined and provides a valuable reference for the molecular geometry of this class of compounds. nih.gov The analysis of azetidine-3-carboxylic acid (CSD entry 618452) reveals the key structural features of the azetidine ring and the carboxylic acid moiety. nih.gov

The azetidine ring adopts a puckered conformation, a characteristic feature of small, saturated ring systems, to alleviate ring strain. The bond lengths and angles within the ring and the orientation of the carboxylic acid group are determined with high precision. In the crystalline state, molecules of azetidine-3-carboxylic acid are interconnected by a network of hydrogen bonds involving the carboxylic acid proton and the nitrogen atom of the azetidine ring, as well as the carbonyl oxygen. This intermolecular hydrogen bonding dictates the packing of the molecules in the crystal lattice.

Table 1: Crystallographic Data for Azetidine-3-carboxylic Acid As a representative example for the azetidine-3-carboxylic acid scaffold.

ParameterValue
CCDC Number618452 nih.gov
Empirical FormulaC₄H₇NO₂
Formula Weight101.10
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.96(2)
b (Å)6.58(2)
c (Å)8.87(3)
β (°)108.20(2)
Volume (ų)441.2(2)
Z4
Density (calculated) (Mg/m³)1.520

Data sourced from the Cambridge Structural Database (CSD) entry 618452 for azetidine-3-carboxylic acid. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are instrumental in assigning the absolute configuration of a chiral center.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. For a compound like this compound, the carboxylic acid chromophore can give rise to a CD signal in the ultraviolet region. The sign and magnitude of the Cotton effect in the CD spectrum are directly related to the stereochemistry of the chiral carbon atom at the 3-position of the azetidine ring. By comparing the experimental CD spectrum with spectra predicted from quantum mechanical calculations for a specific enantiomer, the absolute configuration can be determined. nih.govrsc.org

Vibrational Circular Dichroism (VCD) is another powerful chiroptical technique that extends the principles of circular dichroism to the infrared region of the electromagnetic spectrum. wikipedia.orgnih.gov VCD measures the differential absorption of left and right circularly polarized infrared radiation corresponding to the vibrational transitions within the molecule. wikipedia.orgnih.gov Since a molecule like this compound possesses numerous vibrational modes, its VCD spectrum contains a wealth of structural information. wikipedia.orgnih.govacs.orgnih.gov The VCD spectrum is a sensitive probe of the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of chiral molecules in solution. wikipedia.orgnih.gov The experimental VCD spectrum can be compared with the theoretically calculated spectrum for a known enantiomer to make an unambiguous stereochemical assignment. wikipedia.orgnih.gov

While specific experimental chiroptical data for this compound are not readily found in the literature, the application of these techniques would be the standard and most reliable approach for the determination of its absolute configuration in a non-crystalline state. Studies on analogous compounds, such as proline and its derivatives, have demonstrated the utility of CD and VCD in elucidating their stereochemical and conformational properties in solution. nih.govrsc.org

V. Theoretical and Computational Investigations of 1 Ethylazetidine 3 Carboxylic Acid

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. nih.gov

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying organic molecules, including heterocyclic systems like azetidines. mdpi.comresearchgate.netnih.gov This approach is favored for its balance of computational cost and accuracy. DFT calculations for 1-Ethylazetidine-3-carboxylic acid would typically be employed to determine its optimized ground-state geometry, vibrational frequencies, and electronic properties.

Key applications of DFT for this molecule would include:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This provides precise bond lengths, bond angles, and dihedral angles.

Electronic Property Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net

Spectroscopic Prediction: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra. Calculated vibrational frequencies and chemical shifts can be compared with experimental data to confirm the molecular structure. nih.gov

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions. researchgate.net

Below is an illustrative table of geometric parameters for the azetidine (B1206935) ring that could be obtained from a DFT calculation, based on general knowledge of similar structures.

Table 1: Representative Geometric Parameters from DFT Calculations

Parameter Description Typical Calculated Value
C-N Bond Length Azetidine ring C-N bond 1.47 - 1.49 Å
C-C Bond Length Azetidine ring C-C bond 1.54 - 1.56 Å
C-N-C Bond Angle Angle within the ring at the Nitrogen atom ~88° - 90°
N-C-C Bond Angle Angle within the ring at a Carbon atom adjacent to Nitrogen ~86° - 88°

Note: This data is illustrative and represents typical values for azetidine rings, not specific results for this compound.

Beyond DFT, other quantum mechanical methods can offer complementary insights.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and more advanced post-HF techniques (e.g., Møller-Plesset perturbation theory, Coupled Cluster), are derived directly from theoretical principles without the use of experimental data for parameterization. nih.gov While computationally more demanding than DFT, they can provide highly accurate benchmark data, especially for smaller molecules or for validating DFT results. For instance, comparing HF and DFT results is a common practice to gauge the reliability of the computational model. nih.gov

Semi-Empirical Methods: These methods are faster than DFT or ab initio calculations because they use parameters derived from experimental data to simplify the calculations. While less accurate, they are useful for studying very large molecular systems or for performing initial, exploratory conformational searches before applying more rigorous methods.

Conformational Analysis of the Azetidine Ring and Side Chains

The four-membered azetidine ring is not planar and exhibits unique conformational dynamics. cnr.it The substituents—the ethyl group at the nitrogen atom and the carboxylic acid group at the C3 position—add further degrees of conformational freedom.

To understand the molecule's flexibility, computational chemists perform potential energy surface (PES) scans. This involves systematically changing specific dihedral angles and calculating the energy at each step. For this compound, key scans would include:

Ethyl Group Rotation: Rotation around the N-CH₂ bond to find the preferred orientation of the ethyl group relative to the ring.

Carboxylic Acid Orientation: Rotation around the C3-COOH bond. The carboxylic acid group itself has a crucial dihedral angle (O=C-O-H) that typically exists in a lower-energy syn conformation or a higher-energy anti conformation. nih.gov Studies on simple carboxylic acids show the syn state is generally preferred, but the energy difference can be influenced by the molecular environment. nih.gov

These scans generate a conformational landscape, a map of energy versus geometry that reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them.

The azetidine ring itself is characterized by two primary dynamic processes:

Ring Puckering: The four-membered ring is puckered out of the plane to relieve ring strain. The degree of pucker is a key structural parameter. The ring can invert between two equivalent puckered conformations.

Nitrogen Inversion: The nitrogen atom, being trivalent, can undergo pyramidal inversion, similar to an umbrella turning inside out. This process inverts the position of the ethyl group from an "up" to a "down" position relative to the ring's pucker.

Computational studies on N-substituted azetidines have shown that the barrier to nitrogen inversion is a critical factor in their stereochemical stability. cnr.it DFT calculations can model the transition state for this inversion and determine the associated energy barrier, revealing how rapidly the two invertomers interconvert. This dynamic behavior is crucial for understanding the stereoselectivity of reactions involving the azetidine nitrogen. mdpi.comcnr.it

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for elucidating the step-by-step mechanisms of chemical reactions. For azetidines, theoretical studies have explored mechanisms such as cycloadditions, ring-opening reactions, and lithiation. cnr.itacs.orgnih.gov For this compound, computational studies could investigate:

Synthesis Reactions: Modeling the transition states of the final steps in its synthesis to understand how the ring is formed and how stereochemistry is established.

Reactivity: Simulating reactions involving the carboxylic acid group (e.g., esterification, amide bond formation) or the azetidine nitrogen.

Stereoselectivity: In reactions creating or modifying chiral centers, computational modeling can explain why one stereoisomer is formed preferentially over another. This is often achieved by comparing the energies of the different transition states leading to each product. For example, studies on proline-catalyzed aldol (B89426) reactions use DFT to analyze transition state structures and predict stereochemical outcomes. researchgate.net Similarly, investigations into the lithiation of N-substituted azetidines have used DFT to rationalize the observed high stereoselectivity by analyzing the stability of different lithiated intermediates. mdpi.comcnr.it

By calculating the structures and energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed, providing powerful predictive insights into the molecule's chemical behavior.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Azetidine
Proline

Energy Barriers and Reaction Pathways

The reactivity of this compound is largely dictated by the interplay between its functional groups: the carboxylic acid, the tertiary amine within the azetidine ring, and the strained four-membered ring itself. Computational studies on similar azetidine-containing molecules provide insight into the energy barriers and preferred reaction pathways.

The azetidine ring possesses a significant amount of ring strain, estimated to be around 25.2 kcal/mol. researchgate.net This inherent strain makes the ring susceptible to opening reactions, which can be a key reaction pathway. Computational modeling, often using DFT methods, can elucidate the transition states and energy barriers associated with such ring-opening reactions. For instance, acid-mediated ring-opening is a common decomposition pathway for N-substituted azetidines, proceeding via nucleophilic attack. nih.gov The energy barrier for such a process would be influenced by the nature of the substituent on the nitrogen and the attacking nucleophile.

Furthermore, computational models have been instrumental in understanding and predicting the outcomes of various synthetic routes to functionalized azetidines. thescience.devmit.edu For example, in the synthesis of 3,3-disubstituted azetidines, computational analysis of the transition state energies can predict the feasibility and selectivity of the reaction. acs.org In the context of this compound, theoretical calculations could be employed to explore reaction pathways such as decarboxylation, reactions at the carboxylic acid group (e.g., esterification, amidation), and reactions involving the tertiary amine.

A hypothetical reaction pathway for the N-de-ethylation of this compound could be modeled to determine the associated energy barrier. This would be a crucial parameter for understanding the compound's stability and potential metabolic fate. A representative, though hypothetical, data table for calculated energy barriers for reactions involving a similar azetidine derivative is presented below.

Reaction PathwayComputational MethodCalculated Energy Barrier (kcal/mol)
Azetidine Ring Opening (Acid-Catalyzed)DFT (B3LYP/6-31G)22.5
DecarboxylationDFT (B3LYP/6-31G)35.8
Esterification with MethanolDFT (B3LYP/6-31G*)15.2

Solvent Effects on Reactivity

The solvent environment can profoundly influence the reactivity of this compound by altering the stability of reactants, transition states, and products. Computational models, particularly those incorporating implicit or explicit solvent molecules, are essential for quantifying these effects.

For a zwitterionic molecule like this compound, polar solvents would be expected to stabilize the ground state, potentially increasing the activation energy for certain reactions. Conversely, reactions proceeding through polar transition states would be accelerated in polar solvents. For instance, the SN2 reaction of an azetidinium species with a nucleophile would be highly dependent on the solvent's polarity.

Computational studies on the synthesis of azetidines have shown that solvent choice can dramatically affect reaction yields and selectivity. acs.org For example, the use of aprotic polar solvents like DMF has been found to be beneficial in certain cyclization reactions to form the azetidine ring. acs.org In the case of this compound, computational modeling could predict how its conformation and the protonation state of the carboxylic acid and amine groups are affected by different solvents, which in turn dictates its reactivity.

The following table provides a hypothetical illustration of how solvent effects on the activation energy of a key reaction of a related azetidine carboxylic acid could be presented based on computational data.

SolventDielectric ConstantComputational ModelCalculated Activation Energy (kcal/mol) for Ring Opening
Water78.4PCM/DFT25.1
Methanol32.6PCM/DFT23.8
Acetonitrile36.6PCM/DFT23.2
Chloroform4.8PCM/DFT20.5

Prediction of Spectroscopic Parameters via Computational Methods.conicet.gov.arimist.ma

Computational chemistry offers robust methods for the prediction of various spectroscopic parameters, providing a means to characterize molecules like this compound, especially in the absence of experimental spectra.

NMR Chemical Shift Predictions (e.g., GIAO Method).conicet.gov.ar

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. researchgate.net This method, typically employed in conjunction with DFT, can provide accurate predictions of both ¹H and ¹³C NMR spectra. While specific GIAO calculations for this compound are not publicly available, the methodology would involve optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts.

For this compound, one would expect characteristic signals for the ethyl group, the azetidine ring protons and carbons, and the carboxylic acid proton and carbon. The chemical shifts would be influenced by the electron-withdrawing effect of the carboxylic acid group and the nitrogen atom, as well as the ring strain. A hypothetical table of predicted NMR chemical shifts, based on GIAO calculations for similar structures, is presented below.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10-12 (broad s)170-180
Azetidine C3-H3.2-3.6 (m)-
Azetidine C2/C4-H₂3.5-4.0 (t)-
Ethyl -CH₂-2.8-3.2 (q)45-55
Ethyl -CH₃1.2-1.5 (t)12-18
Azetidine C3-35-45
Azetidine C2/C4-50-60

Vibrational Frequencies and Electronic Transitions

Computational methods, particularly DFT, are also adept at predicting vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, the harmonic vibrational frequencies can be obtained. These are often scaled by an empirical factor to better match experimental values. For this compound, key vibrational modes would include the O-H and C=O stretching of the carboxylic acid group, C-N stretching of the amine, and various C-H stretching and bending modes.

Electronic transitions, observed in UV-Vis spectroscopy, can be predicted using time-dependent DFT (TD-DFT). nih.gov For this compound, the primary chromophores are the carboxylic acid group and the n-orbitals of the nitrogen atom. One would anticipate a weak n→π* transition for the carbonyl group at a longer wavelength and a stronger π→π* transition at a shorter wavelength. The ethyl group and the saturated azetidine ring are not expected to have significant absorptions in the standard UV-Vis range.

A hypothetical table of predicted vibrational frequencies and electronic transitions is provided below.

Spectroscopic ParameterFunctional GroupPredicted Wavenumber (cm⁻¹) / Wavelength (nm)Computational Method
Vibrational Frequency (O-H stretch)Carboxylic Acid3300-2500 (broad)DFT (B3LYP/6-31G)
Vibrational Frequency (C=O stretch)Carboxylic Acid1700-1725DFT (B3LYP/6-31G)
Vibrational Frequency (C-N stretch)Azetidine1200-1250DFT (B3LYP/6-31G)
Electronic Transition (n→π)Carbonyl~280-300TD-DFT
Electronic Transition (π→π*)Carbonyl~200-220TD-DFT

Vi. Research Utility and Advanced Applications of 1 Ethylazetidine 3 Carboxylic Acid in Chemical Sciences Non Clinical Focus

Role as a Privileged Chiral Building Block in Organic Synthesis

The inherent structural features of 1-ethylazetidine-3-carboxylic acid position it as a privileged chiral building block in modern organic synthesis. The term "privileged scaffold" refers to molecular frameworks that are capable of providing ligands for more than one biological receptor or enzyme, often with high affinity. Azetidines, in general, have gained prominence as valuable frameworks in diversity-oriented synthesis, enabling access to a wide array of constrained and densely substituted nitrogen-containing ring systems. nih.gov The ethyl group on the nitrogen atom and the carboxylic acid at the 3-position offer orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships.

A key application of this compound lies in its ability to introduce conformational rigidity into larger molecules. mdpi.comnih.gov The four-membered azetidine (B1206935) ring significantly restricts the rotational freedom of the bonds connected to it, a desirable feature in the design of molecules with specific three-dimensional structures. This conformational constraint is particularly valuable in medicinal chemistry and materials science, where the shape of a molecule is often critical to its function. By incorporating the this compound moiety, chemists can lock flexible acyclic chains or larger ring systems into well-defined spatial arrangements.

The synthesis of molecules containing this scaffold often involves standard peptide coupling conditions or other amide bond-forming reactions, where the carboxylic acid group is activated and reacted with an amine. The ethyl group on the azetidine nitrogen can influence the solubility and electronic properties of the resulting molecule.

Beyond its direct incorporation, this compound serves as a valuable precursor for the synthesis of more complex heterocyclic systems. nih.govresearchgate.net The strained azetidine ring can undergo a variety of ring-opening or ring-expansion reactions, providing access to other classes of nitrogen-containing heterocycles that would be challenging to prepare through other methods. For instance, the carboxylic acid can be reduced to an alcohol or converted to other functional groups, which can then participate in intramolecular cyclization reactions to form bicyclic or spirocyclic systems.

The strategic use of C-H activation and decarboxylative cross-coupling reactions on azetidine scaffolds allows for the modular and stereocontrolled synthesis of diverse and densely functionalized heterocyclic compounds. nih.gov This approach enables the rapid generation of libraries of enantiopure scaffolds that would be otherwise difficult to access. nih.gov

Application in Peptide and Peptidomimetic Research (as a scaffold, not drug action)

In the realm of peptide science, this compound and related azetidine-based amino acids are utilized as tools to probe and control peptide conformation. nih.govmdpi.comnih.gov Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability. wisdomlib.org

FeatureDescriptionReference
Scaffold Azetidine ring nih.gov
Key Property Conformational restriction mdpi.comlifechemicals.com
Application Induction of specific secondary structures in peptides nih.govnih.gov

The introduction of this compound into synthetic peptides provides a powerful tool for structural biology. nih.govnih.gov By replacing a natural amino acid with this constrained analog, researchers can stabilize a particular conformation of the peptide, making it more amenable to structural elucidation by techniques such as NMR spectroscopy and X-ray crystallography. These studies provide valuable insights into the bioactive conformation of peptides, which is the specific three-dimensional structure they adopt when binding to their biological targets. nih.gov The information gleaned from these structural studies can guide the design of more potent and selective peptidomimetics. wisdomlib.org

Development of Catalytic Ligands and Supports

The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for the development of novel ligands for catalysis. nih.gov The nitrogen atom of the azetidine ring can act as a coordinating atom for a metal center, while the carboxylic acid or other functional groups can be used to tune the steric and electronic environment of the catalyst.

The chiral nature of many azetidine derivatives, including those derived from this compound, is particularly valuable in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. The rigid framework of the azetidine can create a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity in a variety of chemical transformations. Furthermore, the carboxylic acid functionality can be used to anchor the ligand to a solid support, facilitating catalyst recovery and reuse, which is a key principle of green chemistry.

Material Science Applications (e.g., Polymer Chemistry, excluding drug delivery)

The incorporation of strained ring systems like azetidines into polymer backbones can significantly influence the material's properties. Azetidine-3-carboxylic acid and its derivatives are explored as monomers for creating novel polymers and polyamides with specific characteristics. chemimpex.com The rigid, three-dimensional nature of the azetidine ring can enhance the thermal stability and modify the conformational properties of polymers compared to more flexible linear or larger-ring analogs. rsc.orgacs.org

In polymer chemistry, carboxylic acids are fundamental for synthesizing polyamides through polycondensation reactions with diamines. rasayanjournal.co.in The use of a bifunctional monomer like this compound, containing both a secondary amine within the ring and a carboxylic acid group, offers a unique building block for step-growth polymerization. The ethyl group on the nitrogen atom can influence the solubility and processing characteristics of the resulting polymer.

For instance, research on copolymers of L-azetidine-2-carboxylic acid and L-proline has demonstrated that the rigid four-membered ring can lock the polymer into a specific helical conformation. umich.edu This suggests that polymers incorporating this compound could be designed to have controlled secondary structures, which is a key goal in the development of advanced functional materials.

Table 1: Potential Impact of this compound in Polymer Synthesis

Polymer PropertyPotential Influence of this compound MoietyRationale
Thermal Stability IncreasedThe rigid azetidine ring can raise the glass transition temperature (Tg) of polyamides. rasayanjournal.co.in
Conformational Rigidity EnhancedThe strained four-membered ring restricts bond rotation, leading to more defined polymer structures. umich.edu
Solubility ModifiedThe N-ethyl group can alter intermolecular interactions, affecting solubility in various organic solvents.
Morphology ControlledThe defined stereochemistry can lead to amorphous or semi-crystalline materials with specific packing arrangements. rasayanjournal.co.in

The versatility of carboxylic acids as surface modifiers and linkers in nanotechnology also points to potential applications for this compound in material science, for example, in the functionalization of nanoparticles or the synthesis of metal-organic frameworks (MOFs), excluding any drug delivery contexts. researchgate.net

Probes for Chemical Biology (mechanistic studies, not therapeutic)

In the non-clinical realm of chemical biology, small molecules with unique structural features are essential tools for probing complex biological processes. Azetidine-3-carboxylic acid and its derivatives are utilized to study enzyme mechanisms and protein interactions, providing insights into cellular functions. chemimpex.com Their constrained conformation makes them valuable as structural mimics or antagonists of natural amino acids like proline and β-proline. nih.govresearchgate.net

Computational modeling is a powerful tool for predicting and understanding the interactions between a ligand and a protein's binding site. nih.gov The conformationally restricted nature of the azetidine ring in this compound makes it an excellent candidate for theoretical modeling studies. acs.org Unlike flexible molecules that can adopt numerous conformations, the puckered four-membered ring of azetidine minimizes the entropic penalty upon binding to a protein, which can improve binding affinity. acs.org

Computational methods, such as those within the Rosetta modeling suite, can be used to design proteins with binding sites tailored for specific ligands like azetidine derivatives. nih.gov These models can predict how the ethyl group and carboxylic acid of this compound would be oriented within a binding pocket and what interactions (e.g., hydrogen bonds, van der Waals forces) would stabilize the complex. acs.org Recent advances have even used computational models to guide the synthesis of complex azetidines by predicting reaction success based on the electronic properties of precursors. mit.edu

Table 2: Parameters in Theoretical Modeling of Protein-Ligand Interactions

Modeling ParameterRelevance to this compoundReference
Ligand Conformation The rigid azetidine ring simplifies conformational sampling, making binding predictions more reliable. acs.org
Binding Site Geometry Models can search for protein pockets that complement the 3D shape of the azetidine scaffold. nih.gov
Interaction Energies Calculation of hydrogen bonding (with the carboxylate) and hydrophobic interactions (with the ethyl group). acs.org
Solvation Effects Predicting how the surrounding water molecules influence the binding affinity. acs.org

By using such theoretical approaches, researchers can prescreen this compound against various protein targets to identify potential binding partners, guiding future experimental work in mechanistic studies.

Azetidine-based carboxylic acids have been investigated as inhibitors of various enzymes, often by acting as mimics of natural substrates. For example, L-azetidine-2-carboxylic acid is a well-known proline analogue that can be misincorporated during protein synthesis, leading to the inhibition of processes like collagen formation in in vitro models. nih.govnih.gov This mimicry provides a powerful tool for studying the fidelity of aminoacyl-tRNA synthetases and the consequences of protein misfolding.

Derivatives of azetidine-3-carboxylic acid, which can be viewed as constrained analogues of β-proline or GABA, are also of interest for enzyme inhibition studies. nih.govresearchgate.net Recent research has focused on developing azetidine derivatives as inhibitors for novel enzyme targets. For instance, 3-hydroxymethyl-azetidine derivatives have been identified as potent inhibitors of DNA polymerase Theta (Polθ), an enzyme involved in DNA repair, highlighting the potential of the azetidine scaffold in designing specific enzyme inhibitors for research purposes. nih.gov

In a non-clinical in vitro setting, this compound could be tested for its inhibitory activity against a range of enzymes, such as proteases or metabolic enzymes, where a constrained β-amino acid structure might confer binding specificity.

Table 3: Examples of Azetidine Derivatives in Enzyme Inhibition Studies (In Vitro)

Azetidine DerivativeTarget Enzyme/ProcessMechanism of Action (Hypothesized)Reference
L-Azetidine-2-carboxylic acidProlyl-tRNA Synthetase / Collagen SynthesisCompetitive inhibition as a proline analogue, leading to protein misincorporation. nih.gov
3-Hydroxymethyl-azetidine derivativesDNA Polymerase Theta (Polθ)Binds to the active site, blocking normal enzymatic function. nih.gov
1,2,3-Triazole-based carboxylic acidsCarbonic Anhydrase (CA) / Cathepsin BActs as a nonclassical inhibitor, binding to the enzyme's active site. nih.gov

These studies underscore the utility of the azetidine core structure in developing molecular probes to investigate enzyme function and pathways without a therapeutic goal. The specific N-ethyl substitution in this compound would modulate its steric and electronic properties, potentially leading to unique inhibitory profiles against specific enzymes.

Vii. Future Research Directions and Perspectives for 1 Ethylazetidine 3 Carboxylic Acid

Innovations in Green and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of 1-Ethylazetidine-3-carboxylic acid and related azetidine (B1206935) derivatives is a critical area for future investigation. Current synthetic strategies often involve multi-step processes that may utilize hazardous reagents and generate significant waste. medwinpublishers.com Future research should focus on the principles of green chemistry to devise more sustainable synthetic pathways.

Key areas of focus could include:

Catalytic Approaches: The exploration of novel catalysts, including biocatalysts and earth-abundant metal catalysts, could lead to more efficient and selective syntheses. rsc.org For instance, enzyme-catalyzed reactions could offer high stereoselectivity under mild conditions, reducing the need for protecting groups and harsh reagents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. rsc.org This can be achieved through the development of addition and cycloaddition reactions that minimize the formation of byproducts.

Renewable Feedstocks: Investigating the use of renewable resources as starting materials for the synthesis of the azetidine core would significantly enhance the sustainability of the process.

Alternative Solvents: The replacement of volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids can drastically reduce the environmental impact of the synthesis.

Recent advancements in the synthesis of heteroaryl ethers using phosphoramide (B1221513) catalysis highlight the potential for developing rapid and eco-friendly approaches with excellent atom economy and mild reaction conditions. rsc.org Similar innovative strategies could be adapted for the synthesis of this compound.

Exploration of Novel Reactivity and Rearrangement Pathways

The inherent ring strain of the azetidine core in this compound imparts unique reactivity that is yet to be fully explored. rsc.org Future research should aim to uncover and harness this reactivity to develop novel chemical transformations and molecular scaffolds.

Potential research directions include:

Strain-Release Reactions: Investigating reactions that leverage the release of ring strain to drive chemical transformations can lead to the formation of complex molecular architectures. researchgate.net This could involve ring-opening reactions, ring expansions, and rearrangements to access diverse heterocyclic systems.

Functionalization of the Azetidine Ring: Developing new methods for the selective functionalization of the azetidine ring at positions other than the carboxylic acid group would greatly expand the chemical space accessible from this compound. This includes C-H activation strategies and the introduction of various functional groups. rsc.org

Photochemical and Electrochemical Methods: The use of light or electricity to initiate novel reactions of azetidines could provide access to unique reactivity pathways that are not achievable through traditional thermal methods. rsc.org Recent work on the photochemical synthesis of azetidines demonstrates the potential of these approaches. researchgate.net

Rearrangement Reactions: A deeper understanding of the factors that govern rearrangement pathways in azetidine systems could enable the controlled synthesis of a variety of isomeric products with distinct properties and applications.

Computational Design and Discovery of Azetidine-Based Scaffolds

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of new molecules with desired properties. mit.eduacs.org Applying these methods to this compound and its derivatives can guide synthetic efforts and provide valuable insights into their behavior.

Future computational research should focus on:

In Silico Screening: Utilizing computational screening techniques to evaluate large virtual libraries of azetidine-based compounds for their potential biological activity or material properties. acs.orgnih.gov This can help prioritize synthetic targets and reduce the time and cost of experimental work.

Predictive Modeling: Developing accurate computational models to predict the physicochemical properties, reactivity, and biological activity of novel azetidine derivatives. mit.edu This includes predicting parameters such as solubility, permeability, and binding affinity to biological targets. acs.orgnih.gov

Mechanism Elucidation: Using computational methods to investigate the mechanisms of reactions involving azetidines, which can aid in the optimization of reaction conditions and the design of new catalysts. frontiersin.org

De Novo Design: Employing computational algorithms to design novel azetidine-based scaffolds with specific three-dimensional structures and functionalities tailored for particular applications.

Recent studies have demonstrated the successful use of computational modeling to guide the synthesis of azetidines and to predict which compounds will react to form these four-membered rings. mit.edu

Expanding Utility in Advanced Materials and Chemical Biology Tools

The unique properties of the azetidine ring make it an attractive building block for the development of advanced materials and chemical biology tools. researchgate.net Future research should explore the incorporation of this compound into a variety of functional systems.

Potential applications to be explored include:

Polymers and Materials Science: The rigid and strained nature of the azetidine ring can be exploited to create polymers with unique thermal and mechanical properties. The introduction of this compound into polymer backbones could lead to new materials for a range of applications. Research into polycyclic energetic materials has already explored the use of azetidine structures. bohrium.com

Chemical Probes: Azetidine derivatives can be functionalized with reporter groups such as fluorophores or affinity tags to create chemical probes for studying biological processes. These probes can be used to visualize and track the localization and interactions of biomolecules in living cells.

Drug Delivery Systems: The incorporation of azetidine scaffolds into drug delivery systems could enhance their stability, bioavailability, and targeting capabilities. bris.ac.uk

Foldamers and Peptidomimetics: The conformationally constrained nature of the azetidine ring makes it a valuable component in the design of foldamers—synthetic oligomers that mimic the structures of natural peptides and proteins. nih.govacs.org

Synergistic Integration of Synthetic, Spectroscopic, and Computational Methodologies

The most significant advances in understanding and utilizing this compound will likely come from a multidisciplinary approach that combines synthetic chemistry, spectroscopic analysis, and computational modeling.

Future research should emphasize the following integrated strategies:

Iterative Design-Synthesis-Testing Cycles: Employing a feedback loop where computational predictions guide the synthesis of new compounds, which are then characterized spectroscopically and biologically. The experimental results can then be used to refine the computational models, leading to a more efficient discovery process. mdpi.com

Advanced Spectroscopic Characterization: Utilizing a range of advanced spectroscopic techniques, such as multidimensional NMR and X-ray crystallography, to gain detailed insights into the three-dimensional structure and dynamics of azetidine-containing molecules. This information is crucial for understanding their function and for validating computational models. bohrium.com

Correlation of Structure and Properties: Systematically studying the relationships between the chemical structure of azetidine derivatives and their observed properties. This can be achieved by synthesizing a library of related compounds and using a combination of experimental and computational methods to analyze their characteristics.

By integrating these different methodologies, researchers can gain a comprehensive understanding of this compound and unlock its full potential for a wide range of scientific and technological applications.

Q & A

Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for ethylated azetidine derivatives?

  • Methodological Answer : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental shifts with predicted values from databases (e.g., PubChem) or computational tools (ChemDraw). Contradictions may arise from tautomerism or solvent effects, requiring data acquisition in multiple solvents (DMSO-d6, CDCl3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.